2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-(benzyloxy)benzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
- Reduction of the oxadiazole ring can produce hydrazine derivatives.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, thereby preventing the proliferation of cancer cells or bacteria.
Comparison with Similar Compounds
2-[4-(Benzyloxy)phenyl]-5-(hydroxyl)phenyl-1,3,4-oxadiazole: This compound has a hydroxyl group instead of a phenyl group, which can alter its chemical and biological properties.
2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-thiadiazole: The oxygen atom in the oxadiazole ring is replaced with sulfur, which can affect its reactivity and applications.
Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the benzyloxy group and the oxadiazole ring
Properties
CAS No. |
923029-37-2 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O2/c1-3-7-16(8-4-1)15-24-19-13-11-18(12-14-19)21-23-22-20(25-21)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
INBKKOXJDKJAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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